Product packaging for Sanochrysine(Cat. No.:CAS No. 10210-36-3)

Sanochrysine

Cat. No.: B158329
CAS No.: 10210-36-3
M. Wt: 490.2 g/mol
InChI Key: FJCMCHNDCIYVST-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
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Description

Sanochrysine, known in scientific contexts as sodium aurothiosulfate, is an inorganic, trisodium gold(I) coordination complex . This compound has a significant history in research, particularly as an early organogold compound investigated for its pharmacological properties . Its primary research value lies in its role as a classic chrysotherapeutic (gold-based) agent, which provides a foundational reference point for studying the behavior of gold in biological systems. The mechanism of action for gold complexes like this compound is attributed to the high thiophilicity of the gold(I) ion, meaning it has a strong affinity for sulfur-containing groups (thiols) in proteins and enzymes . This interaction can inhibit various enzymes, including those involved in inflammatory processes, which has been a key area of historical scientific interest . Modern research explores the repurposing of established gold compounds for new therapeutic areas, building upon the biochemical foundations of agents like this compound . Researchers value this compound for studies in metallodrug chemistry, mechanism-of-action investigations, and the history of pharmaceutical development. This compound is offered For Research Use Only. It is strictly for laboratory applications and is not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula AuNa3O6S4 B158329 Sanochrysine CAS No. 10210-36-3

Properties

IUPAC Name

trisodium;dioxido-oxo-sulfanylidene-λ6-sulfane;gold(1+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Au.3Na.2H2O3S2/c;;;;2*1-5(2,3)4/h;;;;2*(H2,1,2,3,4)/q4*+1;;/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJCMCHNDCIYVST-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-]S(=O)(=S)[O-].[O-]S(=O)(=S)[O-].[Na+].[Na+].[Na+].[Au+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

AuNa3O6S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10210-36-3, 10233-88-2
Record name Sodium aurotiosulfate [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010210363
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gold sodium thiosulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010233882
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Synthetic Methodologies of Sodium Aurothiosulfate and Analogues

Early Synthetic Routes of Sodium Aurothiosulfate

Sodium aurothiosulfate, with the chemical formula Na₃[Au(S₂O₃)₂]·2H₂O, was first synthesized in 1845 by Mathurin-Joseph Fordos and A. Gélis. wikipedia.org Their work was initially related to chemicals used in the Daguerreotype photographic process. wikipedia.org The compound, also referred to as Fordos and Gélis salt, is an inorganic salt where the anion is the linear aurothiosulfate(3-) coordination complex. wikipedia.orgechemi.com

The primary and historically significant method for preparing sodium aurothiosulfate involves the reduction of gold(III) chloride with sodium thiosulfate (B1220275). wikipedia.org The reaction proceeds as follows:

4 Na₂S₂O₃ + AuCl₃ → Na₃[Au(S₂O₃)₂] + Na₂S₄O₆ + 3 NaCl wikipedia.org

In this reaction, gold(III) is reduced to gold(I), which is then complexed by two thiosulfate ligands. The structure of the resulting anionic complex, [Au(S₂O₃)₂]³⁻, features a linear AuS₂ core. wikipedia.org X-ray crystallography has confirmed that only the planetary sulfur atom of the thiosulfate ligand coordinates to the gold atom. wikipedia.org Following its initial discovery, other methods for its synthesis were also identified. wikipedia.orgacs.org

Contemporary Synthetic Strategies for Gold(I) and Gold(III) Complexes

Modern synthetic chemistry has expanded the repertoire of gold complexes far beyond simple inorganic salts, leading to the development of novel compounds with tailored electronic and steric properties.

The synthesis of gold(I)-thiolate complexes is a significant area of research, often serving as precursors to gold nanoparticles. acs.org A common method involves the reduction of a Au(III) salt, such as tetrachloroauric acid (HAuCl₄), in the presence of a thiol. acs.org The stoichiometry of the reactants, particularly the Au(III)-to-thiol ratio, and the polarity of the solvent are critical factors influencing the formation of the desired Au(I)-thiolate complex. acs.org

Another established method for creating thiol-derivatized gold nanoparticles is through a two-phase (water-toluene) reduction of AuCl₄⁻ with sodium borohydride (B1222165) in the presence of an alkanethiol. rsc.orgresearchgate.net This technique yields small gold particles (1-3 nm) with a surface coating of the thiol. rsc.org

The interaction between thiolates and gold surfaces is complex, with recent studies suggesting that thiolate species often bind to gold adatoms rather than directly to the gold surface, forming RS-Au-SR units. researchgate.net

N-heterocyclic carbenes (NHCs) have emerged as powerful ligands for stabilizing gold(I) and gold(III) centers, leading to a wide array of complexes with applications in catalysis. mdpi.com The synthesis of Au-NHC complexes has seen significant advancements.

An early route involved the reaction of a silver-NHC complex with a gold(I) chloride/thioether complex via transmetalation. mdpi.com However, more direct and efficient methods have since been developed. A major breakthrough was the reaction of AuCl·SMe₂ with an imidazolium (B1220033) salt (the NHC precursor) in the presence of a weak base like potassium carbonate (K₂CO₃). mdpi.combohrium.com This straightforward approach can be conducted under air and uses sustainable solvents. bohrium.com

More recently, an electrochemical synthesis of gold(I)-NHC complexes has been developed. researchgate.net This method utilizes imidazolium salts and gold metal electrodes, with electricity driving the reaction to produce the Au-NHC complexes and hydrogen gas as the only byproduct. researchgate.net This clean and high-yielding procedure avoids the need for strong bases or other metal complexes. researchgate.net

The synthesis of various NHC gold complexes bearing fluorinated alkoxide anions has also been reported, further expanding the diversity of these compounds. rsc.org

Table 1: Common Ligands in N-Heterocyclic Carbene Gold(I) Complex Synthesis

Ligand Abbreviation Full Name
IMes N,N′-bis-(2,4,6-trimethylphenyl)imidazol-2-ylidene
IPr N,N′-bis(2,6-diisopropylphenyl)imidazol-2-ylidene
IPr* N,N′-bis(2,6-bis(diphenylmethyl)-4-methylphenyl)imidazol-2-ylidene

Data sourced from reference nih.gov

Gold(III) complexes are of growing interest, but their inherent instability and tendency to be reduced to gold(I) under physiological conditions present a synthetic challenge. nih.gov The use of multidentate ligands is a key strategy to stabilize the gold(III) oxidation state. nih.gov

Bidentate amino-thiolate ligands, such as 2-aminothiophenol (B119425) and cysteamine, have been used to synthesize stable, neutral bis(pentafluorophenyl)thiolate gold(III) complexes. nih.govacs.org These complexes can be prepared from a cis-[Au(C₆F₅)₂(OEt₂)₂]ClO₄ precursor. nih.govacs.org

Furthermore, macrocyclic ligands and pincer-type cyclometalated ligands containing C, N, and S donor atoms have been employed to create highly stable gold(III) complexes. nih.govresearchgate.net For instance, novel macrocyclic Au(III) N-heterocyclic carbene (NHC) imidazolyl complexes have been synthesized and characterized. nih.gov The design of these multidentate systems is crucial for developing robust gold(III) compounds. ias.ac.in

Table 2: Compound Names Mentioned in this Article

Compound Name
Sanochrysine
Sodium aurothiosulfate
Gold(III) chloride
Sodium thiosulfate
Sodium tetrathionate
Sodium chloride
Gold(I) thiolate
N-Heterocyclic Carbene Gold Complexes
Gold(III) Complexes
Tetrachloroauric acid
Sodium borohydride
2-aminothiophenol
Cysteamine
Chrysin nih.gov

Structural Characterization of Sodium Aurothiosulfate

Coordination Chemistry of the Bis(thiosulfato)gold(I) Anion

The core of Sanochrysine's structure is the anionic complex, [Au(S₂O₃)₂]³⁻. wikipedia.org In this complex, the gold(I) metal center is coordinated to two thiosulfate (B1220275) ligands. nih.gov A key feature of this coordination is the linear geometry of the AuS₂ core, with the two sulfur atoms and the central gold atom arranged in a nearly straight line. wikipedia.orgwikipedia.org The S-Au-S bond angle is approximately 176.5°, deviating only slightly from a perfect 180° linearity. osti.gov

Polymeric and Solution State Structures of Gold(I) Thiolates

Gold(I) thiolates, the class of compounds to which this compound belongs, are known for their tendency to form polymeric structures in the solid state and in solution. researchgate.net These polymers typically consist of gold(I) ions bridged by the thiolate sulfur atoms, creating [-S-Au-S-]n chains. nih.gov The specific structure of these polymers can be sensitive to environmental factors such as the ionic strength and pH of the solution. researchgate.net

While this compound itself exists as a discrete mononuclear complex in its crystalline form, related gold(I) thiolates used in medicine, such as gold sodium thiomalate (Myocrisin), exist as polymers or oligomers. researchgate.netnih.gov For instance, electrospray ionization mass spectrometry (ESI-MS) studies on gold sodium thiomalate suggest an equilibrium between polymeric species, mononuclear complexes, and free ligands in solution, with tetrameric units being a principal species. nih.gov The formation of these polymeric or oligomeric structures is often stabilized by aurophilic interactions, which are weak attractive forces between adjacent gold(I) ions. researchgate.net The nature of the ligand plays a crucial role; for example, repulsive forces between carboxylate groups in adjacent thiomalate ligands can lead to the formation of smaller, cyclic structures like tetramers. nih.gov

Advanced Spectroscopic and Crystallographic Analyses

Single-crystal X-ray diffraction analysis has been the definitive method for determining the precise structure of this compound (Na₃[Au(S₂O₃)₂]·2H₂O). These studies have confirmed its crystal system, space group, and the exact atomic arrangement. wikipedia.orgosti.gov The compound crystallizes in the monoclinic space group P2₁/a. osti.gov

The analysis provides detailed bond lengths and angles within the complex. The average Au-S bond distance is 2.28 Å, the S-S bond length within the thiosulfate ligand is 2.06 Å, and the S-O bond length averages 1.46 Å. osti.gov The crystal structure is further stabilized by a network of interactions involving the sodium cations, the complex anions, and the water molecules of crystallization. The three distinct sodium ions are coordinated to irregular polyhedra of five or six oxygen atoms from the thiosulfate ligands and water molecules. osti.gov Hydrogen bonds also play a role in the crystal packing. osti.gov In addition to crystallography, the vibrational spectrum of this compound has been studied to further characterize its bonding. wikipedia.orgacs.org

Crystallographic Data for Sodium Aurothiosulfate Dihydrate (Na₃[Au(S₂O₃)₂]·2H₂O)
ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/a
a18.206 (6) Å
b11.355 (6) Å
c5.436 (4) Å
β97.87 (5)°
Au-S bond distance (avg)2.28 (1) Å
S-S bond distance (avg)2.06 (1) Å
S-O bond distance (avg)1.46 (1) Å
S-Au-S bond angle176.5°

Structure Activity Relationship Sar Studies of Gold Complexes

Principles of Structure-Activity Correlation for Gold Compounds

The biological activity of gold compounds is fundamentally dictated by the oxidation state of the gold ion, typically Au(I) or Au(III), and the nature of the ligands coordinated to it. Gold(I) complexes, such as Sanochrysine, are generally linear two-coordinate complexes, while Au(III) complexes are typically square planar and four-coordinate. This geometric difference significantly influences their reactivity and biological targets.

A crucial principle in the SAR of gold compounds is their affinity for soft donor atoms like sulfur and selenium. core.ac.uk This "thiophilicity" directs them towards proteins rich in cysteine and selenocysteine (B57510) residues, which are key components of enzymes involved in cellular redox balance, such as thioredoxin reductase. rug.nl this compound, a gold(I) thiolate, exemplifies this principle. In vivo, the thiomalate ligand can be displaced, allowing the gold(I) ion to bind to biological thiols and selenols. nih.gov Studies have shown that the gold and thiomalate components of this compound separate, leading to protein-bound gold. nih.gov

The nature of the non-thiolate ligand also plays a significant role. For instance, in Auranofin, a phosphine (B1218219) ligand is present alongside a thioglucose derivative. Comparative studies have shown that different phosphine ligands can modulate the lipophilicity and, consequently, the cellular uptake and cytotoxicity of gold(I) complexes. rsc.org

Impact of Ligand Design on Biological Activity and Target Specificity

The design of ligands attached to the gold center is a key strategy for modulating the biological activity and target specificity of these complexes. By altering the ligands, researchers can influence properties such as solubility, stability, and reactivity, thereby fine-tuning the therapeutic effects.

Targeting Thioredoxin Reductase:

A primary target for many cytotoxic gold compounds is the enzyme thioredoxin reductase (TrxR). rug.nl This selenoenzyme is a crucial regulator of cellular redox status and is often overexpressed in cancer cells. Gold(I) and gold(III) complexes are potent inhibitors of TrxR, with IC50 values often in the nanomolar to low micromolar range. nih.gov The mechanism of inhibition is believed to involve the covalent binding of the gold ion to the active site selenocysteine residue of the enzyme. nih.gov

This compound has been shown to inhibit TrxR, although it is generally less potent than Auranofin in this regard. nih.gov This difference in potency can be attributed to the different ligands. Auranofin's triethylphosphine (B1216732) ligand contributes to its lipophilicity, facilitating its passage across cell membranes to reach intracellular targets like TrxR. In contrast, the hydrophilic nature of the thiomalate ligand in this compound may result in different cellular distribution and target engagement.

The following table presents the half-maximal inhibitory concentration (IC50) values for various gold compounds against mitochondrial thioredoxin reductase, illustrating the impact of ligand and gold oxidation state on inhibitory potency.

CompoundGold Oxidation StateLigandsIC50 (µM) for Mitochondrial TrxR Inhibition
Auranofin Au(I)Triethylphosphine, Thio-β-D-glucopyranosatetraacetate0.02
Triethylphosphine gold(I) chloride Au(I)Triethylphosphine, Chloride0.02
Aurothiomalate (B1210753) (this compound) Au(I)Thiomalate1.42
[Au(en)Cl2]Cl Au(III)Diethylendiamine, Chloride0.25
Au(bipy(dmb)-H)(2,6-xylidine) Au(III)6-(1,1-dimethylbenzyl)-2,2'-bipyridine, 2,6-xylidine0.03

Data sourced from Rigobello et al., J Inorg Biochem, 2004. nih.gov

Modulation of Other Biological Targets:

Besides TrxR, gold complexes can interact with other biological molecules. For example, this compound and Auranofin have been shown to inhibit protein kinase C (PKC), an enzyme involved in signal transduction pathways that regulate cell growth and differentiation. nih.gov Studies on human neutrophils revealed that both compounds induced a slow translocation of PKC from the cytosol to the membrane, with Auranofin being more potent than this compound. nih.gov

The design of gold(I) thiolate complexes with amino acid moieties has been explored to enhance their cytotoxic potential. These modifications aim to improve cellular uptake and target specificity. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Methodologies in Gold Drug Design

Quantitative Structure-Activity Relationship (QSAR) is a computational and statistical approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov In the context of gold drug design, QSAR models can predict the therapeutic or cytotoxic potential of novel gold complexes before their synthesis, thereby saving time and resources.

The general form of a QSAR model is:

Activity = f (Physicochemical Properties and/or Structural Descriptors)

The descriptors used in QSAR studies can be categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as partial atomic charges, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Steric Descriptors: These relate to the size and shape of the molecule and include parameters like molecular volume, surface area, and Verloop steric parameters.

Hydrophobic Descriptors: The partition coefficient (log P) is the most common hydrophobic descriptor, representing the compound's distribution between an organic and an aqueous phase.

Topological Descriptors: These are numerical values derived from the two-dimensional representation of the molecule, describing its connectivity and branching.

For gold complexes like this compound, a QSAR study would involve synthesizing a series of analogs with systematic variations in the thiolate ligand. For example, the carboxylate groups on the thiomalate could be esterified, or the carbon backbone could be altered. The biological activity of these analogs, such as their IC50 values for TrxR inhibition or cytotoxicity against cancer cell lines, would then be measured.

A statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), would be used to develop a QSAR model that correlates the calculated descriptors with the observed biological activity. Such a model could reveal, for instance, that increasing the lipophilicity of the ligand to a certain extent enhances cytotoxicity, or that the presence of a hydrogen bond donor at a specific position is crucial for target binding.

While specific 3D-QSAR studies on this compound are not widely published, the principles of these methodologies are applicable. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) could be used to build 3D models of this compound analogs and correlate their 3D steric and electrostatic fields with their biological activity. nih.gov These models would provide a more detailed, three-dimensional understanding of the SAR and guide the rational design of more potent and selective gold-based therapeutic agents.

In Vitro Research Models and Investigations

Cellular Studies on Gold Uptake and Intracellular Distribution Dynamics

In vitro studies using cultured human epithelial (HE) cells have revealed key aspects of how Sanochrysine interacts with and is distributed within cells. Research has shown that the this compound molecule dissociates, leading to different fates for its gold and thiomalate components. Within these cells, approximately 30% of the cellular gold is found in the cytosol, the internal fluid of the cell, whereas a much larger fraction, about 80% of the thiomalate, is recovered in this compartment. nih.gov This differential distribution suggests that the two parts of the original compound may have distinct biological activities once inside the cell. nih.gov

Further analysis of the cytosolic components has demonstrated that the gold is predominantly bound to proteins. nih.gov In cell lines engineered to have high levels of the gold-binding protein metallothionein (B12644479), about one-third of the cytosolic gold was associated with this protein. nih.gov Despite this binding, metallothionein did not protect the cells from the growth-inhibiting effects of this compound, indicating that other mechanisms are at play. nih.gov The thiomalate portion, in contrast, was primarily found with substances of low molecular weight. nih.gov

Studies on erythrocyte membranes have also shed light on the affinity of gold for cellular components. These investigations suggest that the strong binding of gold to the erythrocyte membrane is mediated through thiol pairs, rather than single sulfhydryl groups. nih.gov

Biochemical Assays for Enzyme Inhibition Kinetics and Protein Binding Affinities

Biochemical assays have been instrumental in identifying specific molecular targets of this compound and quantifying its interactions with key proteins. A significant finding is the potent and selective inhibition of the Phox and Bem1p (PB1)-PB1 domain interaction between protein kinase C iota (PKCι) and the adaptor molecule Par6 by aurothiomalate (B1210753) (ATM). nih.gov This inhibition is highly selective, with no significant effect observed on other PB1-PB1 domain interactions such as p62-p62 or MEKK3-MEK5. nih.gov The proposed mechanism involves the formation of a thio-gold adduct with a unique cysteine residue (Cys-69) within the PB1 domain of PKCι, which physically blocks the binding of Par6. nih.govnih.gov This inhibitory action has been shown to block oncogenic PKCι signaling and the growth of human lung cancer cells in vitro. nih.gov

The growth inhibitory activity of aurothiomalate has been quantified in various lung cancer cell lines, with IC50 values (the concentration required to inhibit growth by 50%) for anchorage-independent growth ranging from approximately 300 nmol/L to over 100 µmol/L. nih.gov This sensitivity correlates positively with the expression levels of PKCι and Par6. nih.gov

Equilibrium dialysis and ultrafiltration techniques have been used to determine the binding affinities of this compound to plasma proteins. Studies at physiological pH and temperature found that aurothiomalate binds to human serum albumin at one high-affinity site with an association constant (K1) of 3.0 x 10⁴ M⁻¹, and at several lower-affinity sites. nih.govnih.gov Another study reported an affinity constant of 6.1 x 10³ M⁻¹ for the single high-affinity site on human plasma albumin. nih.gov The binding process is thought to be entropically driven, with electrostatic interactions forming the basis of the bond. nih.gov In vitro experiments have also demonstrated that the presence of other drugs, such as phenylbutazone, can significantly increase the plasma protein binding of aurothiomalate. nih.gov

ParameterValueMethodProteinReference
Association Constant (K1) 3.0 x 10⁴ M⁻¹Equilibrium DialysisHuman Serum Albumin nih.gov
Affinity Constant 6.1 x 10³ M⁻¹UltrafiltrationHuman Plasma Albumin nih.gov
IC50 (Anchorage-Independent Growth) ~300 nM - >100 µMCell Culture AssayHuman Lung Cancer Cell Lines nih.gov

Mechanistic Studies in Cellular Contexts (e.g., Immunomodulation, Apoptotic Pathway Elucidation)

The immunomodulatory effects of this compound have been investigated in various cellular contexts. In vitro studies with human peripheral blood mononuclear cells (PBMC) and murine thymocytes have shown that this compound can enhance the proliferation of these cells in response to T-cell mitogens. nih.gov It was found to induce the production of Interleukin-1 (IL-1) by accessory adherent cells within both PBMC and thymocyte populations, as well as in the murine macrophage cell line P388D1. nih.gov Furthermore, it prompted PHA-reactive thymocytes to produce Interleukin-2 (B1167480) (IL-2) and express IL-2 receptors. nih.gov

Research on lipopolysaccharide (LPS)-stimulated monocytes revealed a bimodal effect of this compound on IL-1 production. nih.gov At low concentrations (10-250 ng/ml), it potentiated IL-1 production, while higher concentrations (200-1000 ng/ml) were inhibitory. nih.gov This dual effect was observed for both secreted and cell-associated IL-1 activity. nih.gov

This compound has also been shown to induce apoptosis (programmed cell death) in certain cancer cells. In aggressive prostate cancer cells, aurothiomalate treatment leads to apoptosis, an effect not seen in normal primary epithelial prostate cells. nih.gov The mechanism involves the disruption of the PKCι-Par6 complex, which in turn leads to the dose-dependent activation of ERK, p38, and JNK MAP kinases. nih.gov Crucially, ERK activation was found to be upstream of the activation of caspase-3, a key executioner enzyme in apoptosis. nih.gov The pro-apoptotic effect of aurothiomalate is linked to the intrinsic or mitochondrial pathway, as evidenced by the release of cytochrome c from the mitochondria into the cytoplasm. nih.gov

Cellular EffectModel SystemKey FindingsReference
Immunomodulation Human PBMC, Murine ThymocytesIncreased T-cell proliferation; Induced IL-1 and IL-2 production; Induced IL-2 receptor expression. nih.gov
Immunomodulation Human MonocytesBimodal effect on IL-1 production (potentiation at low doses, inhibition at high doses). nih.gov
Apoptosis Induction Prostate Cancer Cells (PC3U)Activation of ERK, p38, JNK MAP kinases; Activation of caspase-3; Release of mitochondrial cytochrome c. nih.gov

Examination of Gold's Action on Tissues and Pathogens (e.g., Tubercle Bacilli, Fungi)

Analysis of Tissue-Specific Affinity

In vitro models using specific tissue types have helped to clarify the action of this compound in relevant physiological contexts. Studies on human osteoarthritic cartilage and chondrocytes have demonstrated that aurothiomalate can inhibit the production of nitric oxide (NO), a key destructive mediator in arthritis. nih.gov This inhibition is achieved by suppressing the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for NO production. nih.gov The underlying mechanism for this effect is the suppression of the activation of nuclear factor kappa B (NF-κB), a critical transcription factor for iNOS. nih.gov These findings suggest a direct anti-inflammatory mechanism of aurothiomalate on cartilage tissue.

Furthermore, in vitro studies have shown that this compound inhibits the chemotaxis (directed cell movement) of polymorphonuclear leucocytes, which are key inflammatory cells. nih.gov This effect was dose-dependent and suggests that reducing neutrophil migration to inflammatory sites could be an important aspect of its action. nih.gov

Investigation of Limited Bactericidal Mechanisms

Historically, this compound was trialed for the treatment of tuberculosis. wikipedia.org However, these trials ultimately showed the compound to be both ineffective and harmful for this purpose. wikipedia.org While detailed in vitro susceptibility studies of this compound against Mycobacterium tuberculosis are not prominent in recent literature, the historical outcome points to a limited, if any, direct bactericidal or bacteriostatic effect at clinically achievable and safe concentrations. The focus of antibacterial research has since shifted to other compounds, and there is a lack of contemporary data defining a specific bactericidal mechanism or minimum inhibitory concentration (MIC) for this compound against tubercle bacilli.

Similarly, there is a scarcity of in vitro research investigating the antifungal properties of this compound. The current body of scientific literature does not provide significant evidence for a broad-spectrum antifungal activity, and specific studies detailing its effects on various fungal pathogens are lacking.

Preclinical Research Insights from Animal Models

Investigation of Gold Compound Biodistribution and Organ Accumulation

Studies in animal models, particularly rats, have been crucial in mapping the distribution and accumulation of gold following the administration of Sanochrysine. Research has shown that after administration, gold from this compound is distributed throughout the body, with notable accumulation in certain organs.

Upon injection, gold from this compound is absorbed and becomes largely bound to proteins in the plasma, with about 85-90% being protein-bound. drugbank.com This protein binding influences its distribution and retention in the body.

Long-term administration of gold sodium thiomalate in rats has been shown to lead to the accumulation of gold in various tissues. Notably, high doses have resulted in a golden-yellow discoloration of the pancreas and accumulation in the kidneys, which can lead to organ-specific changes. researchgate.net The kidneys and liver are significant sites of gold accumulation. nih.gov Studies in rats have demonstrated that a single injection of gold sodium thiomalate leads to the presence of gold in both the kidney and liver cytosols. nih.gov

The following table summarizes the observed biodistribution of gold from this compound in rats:

Interactive Data Table: Biodistribution of Gold from this compound in Rats
OrganObservationReference
Kidneys Accumulation of gold, potential for renal tubular cell changes with long-term high doses. researchgate.net Gold is found in the kidney cytosol. nih.gov researchgate.netnih.gov
Liver Accumulation of gold. Gold is found in the liver cytosol. nih.gov nih.gov
Pancreas Golden-yellow discoloration with high-dose administration. researchgate.net researchgate.net
Spleen Sequestration of gold has been observed.
Blood High percentage of gold is bound to plasma proteins. drugbank.com drugbank.com

Evaluation of Biological Processes in Disease Models (e.g., Inflammatory Arthritis, Experimental Tuberculosis)

Animal models of inflammatory diseases have provided a platform to evaluate the therapeutic potential of this compound.

Inflammatory Arthritis:

The adjuvant-induced arthritis model in rats is a commonly used preclinical model that shares features with human rheumatoid arthritis. nih.govmdpi.complos.org Studies have demonstrated that this compound can suppress the development and severity of adjuvant-induced arthritis in rats. nih.govbmj.comnih.gov Pretreatment with gold sodium thiomalate has been shown to decrease the severity of arthritis in these models. nih.gov The anti-inflammatory effects of this compound are believed to be linked to its ability to suppress synovitis, a key pathological feature of rheumatoid arthritis. drugbank.com

The table below presents findings from studies on this compound in a rat model of inflammatory arthritis.

Interactive Data Table: Efficacy of this compound in Adjuvant-Induced Arthritis in Rats
Study ParameterFindingReference
Disease Model Adjuvant-Induced Arthritis in Rats nih.govbmj.comnih.gov
Effect of this compound Suppression of arthritis development and severity. nih.govnih.gov
Pathological Improvement Reduction in synovitis. drugbank.com

Experimental Tuberculosis:

The guinea pig is considered a suitable animal model for studying tuberculosis as the disease progression in these animals shares many characteristics with human tuberculosis. nih.govfrontiersin.org Historically, animal models have been essential for evaluating potential anti-tuberculosis therapies. nih.govnih.gov While this compound has been investigated for various conditions, specific preclinical data on its efficacy in experimental tuberculosis models is not extensively detailed in the provided search results. The primary focus of available research has been on its application in inflammatory conditions like arthritis.

Characterization of In Vivo Biosynthesis of Gold Nanoparticles from Ionic Gold

The concept of in vivo biosynthesis of gold nanoparticles from ionic gold sources has been explored. Studies have shown that living organisms, including microorganisms and even human epithelial cells, can synthesize gold nanoparticles from gold compounds. nih.govsciencepublishinggroup.comnih.govresearchgate.net This process often involves the reduction of gold ions (Au³⁺) to elemental gold (Au⁰), which then aggregate to form nanoparticles. nih.gov

However, the specific in vivo biosynthesis of gold nanoparticles directly from the administration of this compound in animal models is not explicitly documented in the provided research. While it is known that gold from this compound is distributed and metabolized, the formation of nanoparticles as a specific in vivo consequence of its administration requires further investigation. Research has demonstrated that mammalian cells, such as vascular cells, can synthesize gold nanoparticles in vitro under specific conditions, suggesting a potential biological capacity for this process. frontiersin.org

Insights into Gold Metabolism and Excretion Pathways in Biological Systems

Preclinical studies in rats have provided significant insights into the metabolism and excretion of gold following the administration of this compound.

The biological half-life of gold from this compound in rats has been found to be longer than previously thought for other species. nih.gov This extended half-life is consistent with the less frequent dosing intervals used in clinical practice. nih.gov

Excretion of gold occurs through both urinary and fecal routes. In rats, the ratio of urinary to fecal elimination is approximately 2:1. nih.gov Biliary excretion plays a role in the fecal elimination pathway, although it accounts for a small percentage of the dose. nih.gov The primary routes of elimination are summarized in the table below.

Interactive Data Table: Gold Excretion Pathways from this compound in Rats
Excretion RouteProportion of EliminationDetailsReference
Urinary ~60-90%The major route of elimination. medscape.com nih.govmedscape.com
Fecal ~10-40%Occurs partly through biliary secretion. nih.govmedscape.com nih.govmedscape.com

Studies have also suggested that at high doses, the gold-binding sites on plasma proteins may become saturated, leading to increased excretion in urine and bile, as well as greater distribution to and binding in peripheral tissues. nih.gov Furthermore, the administration of gold sodium thiomalate has been shown to affect the metabolism of other essential metals, such as copper and zinc, in the kidney and liver tissues of rats. nih.gov

Advanced Analytical Methodologies in Gold Compound Research

Imaging Techniques for Cellular and Tissue Localization

Visualizing the distribution of gold from Sanochrysine within cells and tissues is critical for understanding its pharmacokinetics and mechanism of action. High-resolution imaging techniques are essential for mapping the journey of the drug from administration to its sites of action and accumulation.

Synchrotron-based X-ray Fluorescence (SXRF) spectroscopy is a highly sensitive and specific technique for elemental mapping in biological samples. It can detect and quantify the presence of gold with high spatial resolution, allowing for the visualization of its distribution within tissues and even single cells without the need for fluorescent labels. cd-bioparticles.commdpi.com

This technique has been successfully used to study the distribution of gold nanorods in human skin layers, demonstrating its capability to track gold-based materials in biological matrices. nih.gov SXRF analysis can reveal the spatial correlation between the administered gold compound and endogenous elements like sulfur and phosphorus, suggesting potential binding partners. nih.gov The high flux of synchrotron sources enables rapid scanning of large sample areas, making it feasible to map the biodistribution of gold in animal models following the administration of gold-based drugs. The ability to perform X-ray fluorescence computed tomography (XFCT) further allows for 3D visualization of gold distribution in vivo. cd-bioparticles.com

Transmission Electron Microscopy (TEM) is an indispensable tool for characterizing the morphology, size, and crystalline structure of nanoparticles at high resolution. In the context of this compound research, TEM is used to investigate the fate of the gold compound within cells, particularly the formation of biogenic gold nanoparticles.

Studies have shown that gold nanoparticles can undergo biodegradation within cells, specifically within lysosomes. This process involves the dissolution of the nanoparticles, followed by a recrystallization process that forms new, biomineralized gold nanostructures. These structures, sometimes referred to as aurosomes, are similar to the gold deposits observed in human tissues following treatment with gold salts for rheumatoid arthritis. This finding suggests a common metabolic pathway for different forms of administered gold.

TEM analysis of these biogenic nanoparticles reveals their size, which can range from a few nanometers to larger aggregates, and their shape, which is often spherical or pseudo-spherical. nih.gov By combining TEM with techniques like energy-dispersive X-ray spectroscopy (EDS), the elemental composition of these nanoparticles can be confirmed, providing direct evidence of their gold content. The ability to visualize these nanoparticles within cellular compartments, such as vesicles in the cytoplasm, validates the cellular uptake and subsequent processing of gold-based drugs.

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
Sodium aurothiomalate (B1210753)
Gold(I) thiolates
Phosphine (B1218219) gold(I) thiolates
Cisplatin
Captopril
Aurothiomalate (AuTM)
Gold(I) thiomalate complexes
Gold nanorods (GNRs)

Chromatographic and Separation Techniques for Metabolite Identification

The elucidation of the metabolic fate of gold-containing drugs such as this compound is crucial for understanding their therapeutic action and toxicology. Chromatographic techniques coupled with sensitive detection methods are indispensable for separating and identifying gold-containing species in biological matrices. A sensitive method for the determination of gold-based anti-arthritis drugs, auranofin and myochrysine, and their metabolites has been developed using reversed-phase ion-pair chromatography with inductively coupled plasma mass spectrometry (ICP-MS) detection. nih.govcapes.gov.br This approach is highly relevant for the analysis of this compound and its potential metabolites.

The separation of these gold compounds is typically achieved using reversed-phase ion-pair chromatography. nih.govcapes.gov.br This technique involves the use of an ion-pairing agent, such as tetrabutylammonium (B224687) chloride, which is added to the mobile phase to facilitate the separation of ionic and neutral gold species on a non-polar stationary phase. nih.govcapes.gov.br The chromatographic conditions, including pH, the organic modifier content (e.g., methanol), the concentration of the ion-pairing agent, and the ionic strength of the mobile phase, are critical parameters that need to be optimized to achieve efficient separation. nih.govcapes.gov.br

For the specific detection of gold-containing metabolites, inductively coupled plasma mass spectrometry (ICP-MS) is the technique of choice. nih.govsupermoney.comledouxandcompany.com ICP-MS offers exceptional sensitivity and specificity for elemental detection, allowing for the quantification of gold at very low concentrations, typically in the nanogram range. nih.gov This is particularly important for tracking the distribution and transformation of gold drugs in the body, where concentrations can be minute. The use of ICP-MS as an online detector for high-performance liquid chromatography (HPLC) provides a powerful tool for the speciation of gold metabolites.

In studies of other gold-based drugs, this methodology has been successfully applied to analyze urine samples from patients, leading to the identification of various gold-containing species. nih.govcapes.gov.br For instance, dicyanogold(I) anion, [Au(CN)2]-, has been detected in the urine of patients undergoing gold therapy. nih.gov The recovery of total gold-containing species from urine using these methods has been reported to be greater than 90%, demonstrating the robustness of the analytical procedure. nih.gov

The following table summarizes the key aspects of chromatographic and separation techniques applicable to the study of this compound metabolites, based on methodologies developed for analogous gold compounds.

ParameterDescriptionRelevance for this compound Analysis
Chromatographic Mode Reversed-phase ion-pair chromatographyEnables separation of ionic and neutral gold-thiolate complexes.
Stationary Phase C18 or similar non-polar materialProvides a hydrophobic surface for interaction with the analytes.
Mobile Phase Aqueous buffer with an organic modifier (e.g., methanol) and an ion-pairing agent.The composition is optimized for resolution and retention of gold species.
Ion-Pairing Agent Tetrabutylammonium chlorideForms neutral ion pairs with anionic gold complexes, enhancing their retention.
Detector Inductively Coupled Plasma Mass Spectrometry (ICP-MS)Offers highly sensitive and specific detection of gold, enabling quantification of metabolites at trace levels. nih.govsupermoney.comledouxandcompany.com
Sample Matrix Urine, blood, tissue extractsThe method can be adapted for the analysis of various biological samples. nih.gov
Identified Metabolites (in related drugs) Dicyanogold(I) anion, protein-gold adductsProvides a basis for expected metabolites of this compound. nih.gov

Computational Chemistry and Molecular Modeling Approaches in Gold Drug Design

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and development, offering insights into the structure, reactivity, and biological interactions of therapeutic agents. rsc.org In the context of gold-based drugs like this compound, these computational approaches provide a molecular-level understanding that can guide the design of new, more effective, and safer compounds.

A significant focus of computational research in this area has been on understanding the nature of the gold-sulfur bond, which is central to the chemistry of this compound and other gold thiolates. rsc.orgresearchgate.net Density Functional Theory (DFT) is a widely used quantum mechanical method to investigate the electronic structure and stability of gold-thiolate clusters. acs.org These calculations can predict geometric parameters, vibrational frequencies, and the relative energies of different isomers, providing a detailed picture of the preferred coordination environments of gold(I) with thiol ligands. acs.orgacs.org For instance, studies on small gold-thiolate clusters have compared the performance of various density functionals to accurately model their geometries and energies. acs.org

Molecular dynamics (MD) simulations are another powerful computational tool used to study the behavior of gold complexes in biological environments. acs.orgresearchgate.net MD simulations can model the interactions of a gold drug with proteins, membranes, and other biomolecules over time, offering insights into its mechanism of action and potential off-target effects. researchgate.net For example, MD simulations have been used to study the structural effects of the gold drug auranofin on cell membranes. researchgate.net Such studies can reveal how the drug partitions into different cellular compartments and how it might disrupt membrane integrity or the function of membrane-bound proteins.

Recent advancements have also seen the development of machine-learned interatomic potentials for simulating gold-thiolate systems. acs.org These potentials, trained on large datasets of quantum mechanical calculations, can achieve accuracy comparable to DFT but at a fraction of the computational cost. acs.org This allows for larger and longer-timescale MD simulations, enabling the study of more complex phenomena such as nanocluster dynamics and inter-cluster reactions. acs.org

The application of these computational methods can significantly aid in the rational design of new gold-based drugs. By modeling the interactions of potential drug candidates with their biological targets, such as enzymes or receptors, it is possible to predict their binding affinity and selectivity. This computational pre-screening can help prioritize compounds for synthesis and experimental testing, thereby accelerating the drug discovery pipeline. nih.gov

The following table outlines key computational methodologies and their potential applications in the research and design of gold compounds like this compound.

Computational MethodApplication in Gold Drug DesignKey Insights for this compound Research
Density Functional Theory (DFT) Calculation of electronic structure, geometry optimization, and reaction energies. acs.orgUnderstanding the stability of the gold-thiolate bond, predicting reaction mechanisms with biological thiols.
Molecular Dynamics (MD) Simulations Simulating the dynamic behavior of the drug in a biological environment (e.g., in water, near a membrane). acs.orgresearchgate.netPredicting how this compound interacts with proteins and cell membranes, and identifying potential binding sites.
Quantum Mechanics/Molecular Mechanics (QM/MM) Studying reactions in enzymatic active sites with high accuracy.Modeling the inhibition of target enzymes by this compound at a quantum mechanical level.
Docking and Virtual Screening Predicting the binding mode and affinity of the drug to its protein target.Identifying potential protein targets for this compound and guiding the design of analogues with improved affinity.
Machine-Learned Interatomic Potentials Enabling large-scale and long-time simulations of gold-thiolate systems. acs.orgStudying the aggregation behavior of this compound and its interactions with complex biological assemblies.

Q & A

Q. What are common pitfalls in publishing this compound research, and how to avoid them?

  • Methodological Answer :
  • Transparency : Disclose all conflicts of interest and funding sources per ICMJE guidelines .
  • Reproducibility : Include supplemental methods for critical steps (e.g., compound synthesis) .
  • Peer Review : Pre-submission review via platforms like PREreview to address methodological gaps .

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